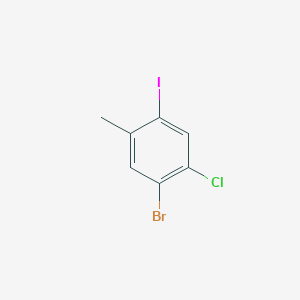

5-Bromo-4-chloro-2-iodotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFKIVWHFWHXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661526 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-03-9 | |

| Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-chloro-2-iodotoluene CAS number 1000578-03-9

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-iodotoluene (CAS: 1000578-03-9): A Strategic Building Block for Sequential Functionalization

Executive Summary

This compound is a polysubstituted aromatic compound designed for advanced organic synthesis. Its primary value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The molecule features three distinct halogen atoms—iodine, bromine, and chlorine—each exhibiting a different level of reactivity in common cross-coupling reactions. This built-in reactivity differential allows for programmed, sequential functionalization of the toluene scaffold, providing chemists with precise control over the construction of complex, multi-substituted molecular architectures. This guide provides a comprehensive overview of its properties, the strategic principles of its use, detailed synthetic protocols, and its application in modern drug discovery and materials science.

Physicochemical and Structural Properties

The compound is a solid at room temperature, with properties defined by its unique substitution pattern.[1] Its structure is the key to its synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 1000578-03-9 | [2][3] |

| Molecular Formula | C₇H₅BrClI | [2][3] |

| Molecular Weight | 331.38 g/mol | [2] |

| Melting Point | 65-74 °C | |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)I | [2] |

| Predicted Density | ~2.1 g/cm³ | |

| Predicted Boiling Point | ~303.7 °C at 760 mmHg |

The Principle of Orthogonal Reactivity in Cross-Coupling

The strategic importance of this compound is founded on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity hierarchy is a cornerstone of its application, enabling chemists to perform sequential reactions where one halogen reacts selectively while the others remain intact for subsequent transformations.[2]

The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is: C-I > C-Br > C-Cl .[2]

-

C-I Bond (Position 2): The carbon-iodine bond is the weakest and most labile, making it the most reactive site. It readily undergoes oxidative addition with Pd(0) catalysts under mild conditions, such as standard Suzuki-Miyaura or Sonogashira couplings.[2][4]

-

C-Br Bond (Position 5): The carbon-bromine bond is stronger and less reactive than C-I. It requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This intermediate reactivity allows it to serve as a second, distinct reaction handle.[2]

-

C-Cl Bond (Position 4): The carbon-chlorine bond is the strongest and most robust of the three. It is typically unreactive under conditions used to functionalize the C-I and C-Br bonds, effectively acting as a stable placeholder until much more vigorous reaction conditions are employed.[2]

This predictable hierarchy allows for a programmed, multi-step synthesis on a single scaffold, which is invaluable for building molecular libraries and establishing structure-activity relationships (SAR) in drug discovery.[2][5]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2-iodotoluene via Sandmeyer Reaction

This step converts the amino group of 4-chloro-2-methylaniline into a diazonium salt, which is subsequently displaced by iodide. [2]

-

Reaction:

-

Diazotization of 4-chloro-2-methylaniline with NaNO₂ and a strong acid (e.g., H₂SO₄).

-

Displacement of the diazonium group with potassium iodide (KI).

-

-

Protocol:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 4-chloro-2-methylaniline in a mixture of dilute sulfuric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the stable diazonium salt. Stir for 30 minutes.

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Perform an aqueous work-up: extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium thiosulfate solution (to remove excess iodine) and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield 4-chloro-2-iodotoluene.

-

-

Expert Rationale: The Sandmeyer reaction is a reliable and high-yielding method for introducing halogens onto an aromatic ring by replacing an amino group. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

Step 2: Bromination of 4-Chloro-2-iodotoluene

This final step is an electrophilic aromatic bromination to introduce the bromine atom at the 5-position. [2]

-

Reaction: Electrophilic bromination using a bromine source (e.g., Br₂ or N-Bromosuccinimide) and a Lewis acid catalyst.

-

Protocol:

-

Dissolve 4-chloro-2-iodotoluene in a suitable inert solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.

-

Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.

-

Perform an aqueous work-up: separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

-

-

Expert Rationale: The regioselectivity of this bromination is directed by the existing substituents. The methyl group is an activating ortho, para-director, while the chloro and iodo groups are deactivating ortho, para-directors. The position para to the chloro group and ortho to the methyl group (C5) is the most sterically accessible and electronically favored position for electrophilic attack. [2]

Applications in Sequential Cross-Coupling

The primary application of this building block is in the programmed synthesis of complex molecules through sequential cross-coupling reactions. [2]

Exemplar Two-Fold Sequential Suzuki-Miyaura Coupling

This hypothetical workflow demonstrates how a researcher can selectively introduce two different aryl groups onto the toluene core.

Protocol - Step A: Selective Coupling at the C-I Bond

-

To a solution of this compound in a solvent system (e.g., Toluene/Ethanol/Water), add the first arylboronic acid (Ar¹-B(OH)₂).

-

Add a mild base, such as sodium carbonate (Na₂CO₃).

-

Degas the mixture thoroughly with an inert gas (e.g., Argon or Nitrogen).

-

Add a palladium catalyst, such as Pd(PPh₃)₄, under the inert atmosphere.

-

Heat the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

-

Upon completion, perform a standard aqueous work-up and purify by column chromatography to isolate the intermediate product.

Protocol - Step B: Coupling at the C-Br Bond

-

Dissolve the purified intermediate from Step A in a suitable solvent (e.g., Dioxane).

-

Add the second arylboronic acid (Ar²-B(OH)₂).

-

Add a stronger base, such as potassium phosphate (K₃PO₄).

-

Degas the mixture thoroughly.

-

Add a more active palladium catalyst system, such as Pd₂(dba)₃ with a specialized ligand (e.g., SPhos or XPhos).

-

Heat the reaction at a higher temperature (e.g., 100-110 °C) and monitor for completion.

-

Upon completion, perform an aqueous work-up and purify to yield the final di-substituted product.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar halogenated aromatic compounds should be used to guide handling procedures. [6][7][8][9]The compound should be treated as a hazardous chemical.

| Hazard Category | Precautionary Measures |

| Skin Contact | Causes skin irritation. [6]Wear protective gloves. Wash thoroughly after handling. [7][8] |

| Eye Contact | Causes serious eye irritation. [6]Wear safety glasses with side-shields or goggles. [7] |

| Inhalation | May cause respiratory tract irritation. [6]Use only in a well-ventilated area or under a chemical fume hood. [7] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. [7][9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container away from incompatible substances like strong oxidizing agents. [8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [7] |

Conclusion

This compound is a testament to rational molecular design in synthetic chemistry. Its value is derived from the predictable and hierarchical reactivity of its three distinct halogen substituents. This feature provides researchers in drug discovery, agrochemicals, and materials science with a powerful tool for the controlled, sequential construction of complex polysubstituted aromatic molecules, enabling efficient exploration of chemical space and the optimization of molecular properties.

References

-

This compound | CAS 1000578-03-9 | Chemical-Suppliers. [Link]

-

In vitro production of substituted toluenes in an anaerobic assay... - ResearchGate. [Link]

-

Propose a synthetic sequence of this trisubstituted benzene starting from toluene. - Pearson. [Link]

-

Toluene - Wikipedia. [Link]

-

5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem - NIH. [Link]

-

Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

-

Reaction of different substituted toluenes with purified laccase of F.... - ResearchGate. [Link]

-

The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]

-

Organic synthesis provides opportunities to transform drug discovery - PubMed. [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! - YouTube. [Link]

-

Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]

-

3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 1000578-03-9 | Benchchem [benchchem.com]

- 3. This compound,(CAS# 1000578-03-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. isg.ku.edu.tr [isg.ku.edu.tr]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-iodotoluene for Researchers and Drug Development Professionals

Introduction: Unveiling a Strategic Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Polyhalogenated aromatic scaffolds are of particular importance, offering a versatile platform for the construction of complex molecular architectures through sequential and regioselective functionalization.[1] 5-Bromo-4-chloro-2-iodotoluene stands out as a prime example of such a scaffold, meticulously designed for selective chemical transformations. The distinct reactivity of its three halogen substituents—iodine, bromine, and chlorine—makes it an invaluable intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.

The core value of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is the most labile and, therefore, the most reactive towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the selective introduction of a wide range of substituents at the 2-position. Subsequently, the C-Br bond, being less reactive than C-I but more reactive than C-Cl, can be targeted for a second coupling reaction under more forcing conditions. Finally, the C-Cl bond, the most robust of the three, can be functionalized under specific and often more demanding reaction conditions. This tiered reactivity provides chemists with a powerful tool for the controlled and stepwise elaboration of the toluene core, enabling the efficient synthesis of complex target molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1000578-03-9 | [1] |

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.37 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Estimated |

| Melting Point | 65-74 °C (predicted) | |

| Boiling Point | ~303.7 °C at 760 mmHg (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in hexanes and other nonpolar solvents. | General knowledge for similar compounds |

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route starts from the readily available 4-chlorotoluene.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Nitration of 4-Chlorotoluene to 4-Chloro-2-nitrotoluene

The initial step involves the electrophilic aromatic substitution of 4-chlorotoluene to introduce a nitro group. The ortho- and para-directing effects of the methyl and chloro groups lead to a mixture of isomers, with the desired 4-chloro-2-nitrotoluene being a major product under controlled conditions.

-

Procedure: To a stirred solution of 4-chlorotoluene in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the precipitated solid is collected by filtration, washed with water, and dried.

-

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[1] Keeping the temperature low helps to control the exothermicity of the reaction and can influence the regioselectivity.

Step 2: Reduction of 4-Chloro-2-nitrotoluene to 4-Chloro-2-aminotoluene

The nitro group is then reduced to an amine to enable the subsequent diazotization reaction.

-

Procedure: 4-Chloro-2-nitrotoluene is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. Alternatively, reduction can be achieved using a metal in acidic media, such as iron powder in the presence of hydrochloric acid.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine.

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water being the only byproduct. The choice of catalyst and reaction conditions is critical for achieving high yields and avoiding side reactions.

Step 3: Diazotization and Iodination (Sandmeyer Reaction) to 4-Chloro-2-iodotoluene

This classic transformation converts the amino group into a diazonium salt, which is then displaced by iodide.

-

Procedure: 4-Chloro-2-aminotoluene is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, keeping the temperature strictly within this range to form the diazonium salt. This solution is then added to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent.

-

Causality: The low temperature is crucial for the stability of the diazonium salt intermediate, which can be explosive if isolated.[1] The Sandmeyer reaction is a reliable method for introducing iodine onto an aromatic ring.

Step 4: Bromination of 4-Chloro-2-iodotoluene to this compound

The final step is the regioselective bromination of the iodinated intermediate.

-

Procedure: 4-Chloro-2-iodotoluene is dissolved in a suitable solvent, such as acetic acid or dichloromethane. N-Bromosuccinimide (NBS) is added in portions, followed by a catalytic amount of concentrated sulfuric acid. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then quenched with water, and the product is extracted.

-

Causality: The directing effects of the existing substituents guide the incoming bromine to the 5-position. The methyl group is an ortho,para-director, the chloro group is an ortho,para-director, and the iodo group is also an ortho,para-director. The 5-position is electronically favored and sterically accessible. NBS is a convenient and safer alternative to liquid bromine for this transformation.[1]

Purification

The crude this compound is typically purified by recrystallization.

-

Protocol: The crude solid is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Rationale: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain in solution at low temperatures.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Figure 2: Structure of this compound with atom numbering for NMR.

-

¹H NMR (Estimated): The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions. The electron-withdrawing effects of the adjacent halogens will influence their chemical shifts. The methyl group protons will appear as a singlet in the upfield region.

-

δ ~7.8 ppm (s, 1H, Ar-H at C6): Deshielded due to the adjacent iodine and bromine atoms.

-

δ ~7.2 ppm (s, 1H, Ar-H at C3): Less deshielded compared to the C6 proton.

-

δ ~2.4 ppm (s, 3H, -CH₃): Typical chemical shift for a methyl group attached to an aromatic ring.

-

-

¹³C NMR (Estimated): The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule.

-

Aromatic Carbons (δ ~90-145 ppm): The chemical shifts will be significantly influenced by the attached halogens. The carbon bearing the iodine (C2) will be shifted upfield due to the heavy atom effect, while the carbons attached to chlorine (C4) and bromine (C5) will be deshielded.

-

Methyl Carbon (δ ~20 ppm): A characteristic signal for the methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be dominated by the sequential loss of the halogen atoms, with the weakest C-I bond breaking first, followed by the C-Br and C-Cl bonds.

-

m/z [M]⁺: The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

m/z [M-I]⁺: A significant fragment corresponding to the loss of an iodine radical.

-

m/z [M-I-Br]⁺: A fragment resulting from the subsequent loss of a bromine radical.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the methyl group.

-

~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1000-1250 cm⁻¹: C-X (C-Cl, C-Br, C-I) stretching vibrations. These can be complex and overlap.

-

~800-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring.

-

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Toxicity: While specific toxicity data for this compound is limited, related halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive building block in drug discovery. The ability to perform sequential, regioselective cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for screening against various biological targets. The introduction of different substituents at the 2-, 5-, and potentially the 4-position can be used to fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. The presence of multiple halogen atoms can also contribute to favorable interactions with biological targets through halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in drug design.

Conclusion

This compound is a strategically designed and highly versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined and differential reactivity of the three halogen substituents provides a powerful platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a thorough discussion of its analytical characterization. By understanding and applying the principles outlined herein, researchers and drug development professionals can effectively leverage the unique attributes of this valuable building block to advance their scientific endeavors.

References

-

Chemical-Suppliers. This compound | CAS 1000578-03-9. Available at: [Link]

Sources

5-Bromo-4-chloro-2-iodotoluene molecular weight and formula

An In-depth Technical Guide to 5-Bromo-4-chloro-2-iodotoluene: A Strategic Building Block for Modern Synthesis

Introduction

In the landscape of contemporary organic synthesis, particularly within drug discovery and agrochemical development, the demand for complex, highly functionalized molecules is incessant.[1][2] The strategic design of molecular scaffolds that allow for controlled, sequential elaboration is paramount to efficiently exploring chemical space and optimizing pharmacological properties.[1] this compound emerges as a quintessential example of such a scaffold. This triply halogenated toluene derivative is not merely a static intermediate but a versatile platform engineered for selective chemical manipulation. Its value lies in the distinct and predictable reactivity of its three different halogen substituents, enabling chemists to perform orthogonal reactions and build molecular complexity in a stepwise fashion. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, the chemical principles governing its utility, its applications in research, and practical protocols for its use.

Physicochemical Properties and Molecular Structure

This compound is a polyhalogenated aromatic compound. Its core identity is defined by a toluene backbone substituted with three different halogens at specific positions, which dictates its chemical behavior and synthetic potential.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClI | [3][4] |

| Molecular Weight | 331.38 g/mol | [3] |

| Exact Mass | 329.830786 g/mol | [3] |

| CAS Number | 1000578-03-9 | |

| Melting Point | 65-74 °C | |

| Predicted Boiling Point | ~303.7 °C at 760 mmHg | |

| Predicted Density | ~2.1 g/cm³ |

The unique arrangement of the substituents on the toluene ring is crucial for its function as a synthetic building block.

Caption: Reactivity hierarchy for sequential cross-coupling reactions.

Synthetic Strategies

The synthesis of polyhalogenated aromatics like this compound requires careful control of regioselectivity. The process generally involves a sequence of electrophilic aromatic substitution (SEAr) reactions, where the directing effects of the substituents already on the ring guide the position of the next halogen. [1]For instance, a plausible synthetic route could begin with a substituted toluene and proceed through sequential halogenation steps. The Sandmeyer reaction, which converts an amino group into a diazonium salt that can be displaced by a halide, is a powerful and common method for introducing halogens at specific positions that may not be accessible through direct halogenation. [1]

Applications in Research and Development

The unique structural and chemical attributes of this compound make it an exceptionally valuable tool for researchers in both academia and industry.

Medicinal Chemistry & Drug Discovery

Polyhalogenated scaffolds are of immense importance in medicinal chemistry. [1]They serve as precursors for synthesizing complex molecules and novel bioactive compounds. [1][5]The structure of this compound is ideally suited for generating diverse libraries of compounds for drug discovery programs. [1]By systematically and selectively replacing each halogen with different functional groups, medicinal chemists can:

-

Explore Chemical Space: Rapidly generate analogues to fine-tune a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetics. [1]* Establish Structure-Activity Relationships (SAR): The stepwise functionalization is crucial for systematically probing how different parts of a molecule interact with a biological target, which is a fundamental aspect of rational drug design. [1]Halogenated compounds are found in a large number of FDA-approved drugs, highlighting their importance in modulating drug properties. [5][6]

Agrochemical Development

The same principles that make this compound valuable in medicinal chemistry are directly transferable to the field of agrochemical development. [1]The creation of novel herbicides, insecticides, and fungicides often relies on the synthesis and screening of large libraries of compounds to identify structures with high potency and selectivity. The ability to perform sequential modifications on the this compound core allows for the efficient development of new agrochemical candidates.

Experimental Protocol: Selective Functionalization via Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for the selective functionalization at the most reactive C-I bond via a Suzuki-Miyaura cross-coupling reaction.

Objective: To selectively couple an arylboronic acid to the 2-position of this compound, leaving the bromo and chloro substituents intact.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

Triphenylphosphine [PPh₃] (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents), aqueous solution (2 M)

-

1,4-Dioxane

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and 1,4-dioxane to the flask to dissolve the reagents.

-

Base Addition: Add the 2 M aqueous solution of potassium carbonate (3.0 eq) to the reaction mixture.

-

Reaction Execution: Fit the flask with a condenser, and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-chlorotoluene.

-

Validation: The success of the selective reaction is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the new aryl group and the retention of the bromine and chlorine signals.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated area or a chemical fume hood. [7][8]Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. [8][9]Avoid inhalation of dust or vapors and contact with skin and eyes. [8]In case of accidental contact, rinse the affected area with plenty of water. [7]All waste materials should be disposed of in accordance with local environmental regulations. [7]

Conclusion

This compound is a powerful and strategically designed synthetic intermediate. Its value is derived from the orthogonal reactivity of its three distinct halogen atoms, which permits chemists to execute a programmed, sequential synthesis of complex molecular architectures. This capability makes it an indispensable tool in the fields of drug discovery and agrochemical research, enabling the efficient generation of compound libraries for the identification and optimization of new bioactive agents. The principles of selective functionalization that it embodies are central to the advancement of modern organic chemistry.

References

- This compound | CAS 1000578-03-9 | Chemical-Suppliers.

- This compound | 1000578-03-9 | Benchchem.

- This compound - SpectraBase.

- This compound | C7H5BrClI | CID 44891127 - PubChem.

- SAFETY D

- SAFETY D

- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - AK Scientific, Inc.

- This compound,(CAS# 1000578-03-9) - Sinfoo Biotech.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

- Organic synthesis provides opportunities to transform drug discovery - PubMed.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

Sources

- 1. This compound | 1000578-03-9 | Benchchem [benchchem.com]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C7H5BrClI | CID 44891127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.fr [fishersci.fr]

Spectroscopic Characterization of 5-Bromo-4-chloro-2-iodotoluene: A Technical Guide

Introduction

5-Bromo-4-chloro-2-iodotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The distinct electronic environments and reactivities of its three different halogen substituents (iodine, bromine, and chlorine) make it an attractive intermediate for the regioselective introduction of various functional groups through sequential cross-coupling reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 1-bromo-2-chloro-5-iodo-4-methylbenzene, presents a unique substitution pattern on the toluene core. The strategic placement of the halogens and the methyl group dictates the electronic and steric environment of the molecule, which in turn governs its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

As of the compilation of this guide, experimental NMR data for this compound is not publicly available. However, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on established principles of substituent effects on aromatic chemical shifts and by drawing comparisons with structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methyl group.

Methodology for Prediction:

The chemical shifts of the aromatic protons are predicted by considering the additive effects of the substituents on the benzene ring. The methyl group is an electron-donating group and tends to shield aromatic protons, shifting their signals upfield. Conversely, the halogen atoms are electron-withdrawing through induction and deshield the aromatic protons, shifting their signals downfield. The deshielding effect of halogens follows the order I > Br > Cl.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~ 7.8 - 8.0 | Singlet | - | This proton is ortho to the strongly deshielding iodine atom and meta to the bromine atom. The proximity to iodine is expected to shift its resonance significantly downfield. |

| H-6 | ~ 7.4 - 7.6 | Singlet | - | This proton is ortho to the methyl group and meta to the chlorine atom. The shielding effect of the methyl group will be counteracted by the deshielding of the chlorine, resulting in a chemical shift in the typical aromatic region. |

| CH₃ | ~ 2.4 - 2.5 | Singlet | - | The methyl group protons will appear as a singlet in the typical benzylic proton region. |

Experimental Workflow for ¹H NMR Acquisition (Standard Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Methodology for Prediction:

The chemical shifts of the carbon atoms are predicted based on the electronegativity of the attached halogens (deshielding effect) and the electron-donating nature of the methyl group (shielding effect). Carbons directly bonded to halogens will be significantly deshielded.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-CH₃) | ~ 138 - 142 | Aromatic carbon attached to the methyl group. |

| C-2 (C-I) | ~ 95 - 100 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, despite its electronegativity. |

| C-3 (C-H) | ~ 135 - 139 | Aromatic methine carbon. |

| C-4 (C-Cl) | ~ 130 - 134 | Aromatic carbon attached to the chlorine atom. |

| C-5 (C-Br) | ~ 120 - 124 | Aromatic carbon attached to the bromine atom. |

| C-6 (C-H) | ~ 132 - 136 | Aromatic methine carbon. |

| CH₃ | ~ 20 - 22 | Methyl carbon. |

Experimental Workflow for ¹³C NMR Acquisition (Standard Protocol):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of three different halogens with distinct isotopic patterns provides a highly characteristic mass spectrum.

Expected Mass Spectrum

The molecular formula of this compound is C₇H₅BrClI, with a monoisotopic mass of approximately 329.83 g/mol .[1]

Key Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex and highly diagnostic pattern for the molecular ion.

-

Fragmentation Pattern: The fragmentation is anticipated to be dominated by the cleavage of the weakest carbon-halogen bond, which is the C-I bond. The subsequent loss of bromine and chlorine radicals is also plausible.

Expected Key Ions in the Mass Spectrum:

| m/z (approx.) | Ion | Description |

| 330 | [C₇H₅⁷⁹Br³⁵ClI]⁺ | Molecular ion (most abundant isotopes) |

| 203 | [C₇H₅⁷⁹Br³⁵Cl]⁺ | Loss of iodine radical ([M-I]⁺) |

| 124 | [C₇H₅³⁵Cl]⁺ | Loss of iodine and bromine radicals ([M-I-Br]⁺) |

| 89 | [C₇H₅]⁺ | Loss of all halogens |

Experimental Workflow for MS Acquisition (Standard Protocol):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF, Orbitrap) to accurately determine the m/z values and resolve the isotopic patterns.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Predicted major fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the FTIR Spectrum

An experimental FTIR spectrum is available for this compound. The interpretation focuses on identifying characteristic vibrational modes for the aromatic ring and the carbon-halogen bonds.

Experimental FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| 1000-1250 | C-H in-plane bend | Aromatic C-H in-plane bending. |

| 800-600 | C-Cl stretch | Carbon-chlorine stretching vibration. |

| 600-500 | C-Br stretch | Carbon-bromine stretching vibration. |

| 500-400 | C-I stretch | Carbon-iodine stretching vibration. |

Experimental Workflow for FTIR Acquisition (Standard Protocol):

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Measurement: Place the sample in the IR beam and collect the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. While experimental NMR data is currently lacking, robust predictions for both ¹H and ¹³C NMR spectra have been presented based on established chemical principles. The theoretical mass spectrometry fragmentation pattern highlights the expected cleavage of the carbon-iodine bond and the characteristic isotopic signatures of the halogens. The interpretation of the available FTIR spectrum confirms the presence of the aromatic core and carbon-halogen bonds. This compilation of spectroscopic information serves as a valuable resource for scientists working with this important synthetic intermediate, aiding in its identification, characterization, and application in complex synthetic endeavors.

References

-

SpectraBase. This compound. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of Polyhalogenated Aromatic Scaffolds

Abstract

Polyhalogenated aromatic scaffolds are foundational structural motifs in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic incorporation of multiple halogen atoms onto an aromatic core profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making these scaffolds invaluable in drug discovery.[2] However, the synthesis of these molecules presents significant challenges, particularly concerning regioselectivity and the management of harsh reaction conditions. This guide provides a comprehensive overview of both classical and contemporary synthetic strategies for accessing polyhalogenated aromatic systems. We will explore the mechanistic underpinnings of electrophilic aromatic halogenation and the Sandmeyer reaction, contrast them with modern transition-metal-catalyzed C-H functionalization and site-selective cross-coupling, and provide field-proven protocols. Furthermore, this document addresses the critical safety considerations inherent in handling halogenating agents and outlines the role of these scaffolds in discovery pipelines.

The Strategic Importance of Polyhalogenation in Molecular Design

The deliberate introduction of halogens is a cornerstone of medicinal chemistry. Fluorine, for example, can modulate the pKa of nearby functional groups and enhance metabolic stability, while chlorine and bromine can serve as versatile handles for subsequent cross-coupling reactions.[2] When multiple halogens are present, these effects can be additive and lead to unique pharmacological profiles. Polyhalogenated aromatic hydrocarbons (PAHs) are also investigated for their distinct electronic properties in materials science and, unfortunately, for their environmental persistence and toxicity, which necessitates a deep understanding of their behavior.[3][4] The challenge for the synthetic chemist is not merely to introduce halogens, but to do so with precise control over their number and position, a feat that dictates the ultimate function of the molecule.

Classical Approaches to Aromatic Polyhalogenation

For decades, two primary methods have formed the bedrock of aromatic halogenation: electrophilic aromatic substitution and the Sandmeyer reaction. While robust, their limitations, particularly in controlling regioselectivity with complex substrates, have spurred the development of more modern techniques.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic halogenation is a fundamental organic reaction where an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom.[5][6] For less reactive arenes like benzene, the diatomic halogens (e.g., Br₂, Cl₂) are not electrophilic enough to overcome the activation energy required to temporarily disrupt aromaticity.[7] Consequently, a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) is required to polarize the halogen-halogen bond, generating a potent electrophilic species.[7][8]

Causality of Mechanism: The reaction proceeds via a three-step mechanism:

-

Generation of the Electrophile: The Lewis acid coordinates to the halogen, creating a highly polarized complex that is effectively a source of "X⁺".[6]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it involves the temporary loss of aromaticity.[5]

-

Rearomatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the halogenated product.[6]

Caption: Mechanism of Electrophilic Aromatic Bromination.

The regiochemical outcome of EAS is dictated by the electronic nature of substituents already present on the ring. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. Achieving polyhalogenation often requires forcing conditions, such as excess halogen and catalyst, which can lead to mixtures of products.[8]

Experimental Protocol: Polybromination of Anisole

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reagents: Dissolve anisole (1.08 g, 10 mmol) in 20 mL of dichloromethane.

-

Reaction Initiation: In a separate flask, carefully prepare a solution of bromine (5.27 g, 33 mmol, 3.3 eq) in 10 mL of dichloromethane and add it to the dropping funnel.

-

Execution: Cool the anisole solution to 0°C in an ice bath. Add the bromine solution dropwise over 30 minutes with vigorous stirring. The reddish color of bromine should dissipate as it reacts.

-

Workup: After the addition is complete, let the reaction stir for an additional hour at room temperature. Quench the reaction by slowly adding 20 mL of saturated sodium thiosulfate solution to consume excess bromine.

-

Purification: Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude polybrominated product, which can be further purified by column chromatography or recrystallization.

The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and powerful route to aryl halides, particularly when the desired substitution pattern is not accessible through direct EAS.[9] This method transforms an aromatic amino group into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[10][11]

Causality of Mechanism: The reaction is a radical-nucleophilic aromatic substitution (SᵣNAr).[10]

-

Diazotization: The primary aryl amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a stable aryl diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr) donates a single electron to the diazonium salt.[11]

-

Radical Formation: This transfer results in the loss of nitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical.[10]

-

Halogen Transfer: The aryl radical then abstracts a halogen atom from the now copper(II) species, forming the final aryl halide product and regenerating the copper(I) catalyst.[10][11]

Caption: Stepwise workflow of the Sandmeyer Reaction.

This reaction is exceptionally versatile, allowing for the synthesis of chloro-, bromo-, and cyano-substituted arenes.[10] Its primary advantage is that the starting material (an aniline) can often be synthesized with a substitution pattern that would be difficult to halogenate directly.

Modern Synthetic Methodologies

To overcome the regioselectivity and substrate scope limitations of classical methods, modern synthetic chemistry has turned to transition-metal catalysis. These approaches offer unparalleled precision in forming C-X bonds.

Transition-Metal-Catalyzed C-H Halogenation

Directing-group-assisted C-H activation has revolutionized the synthesis of complex molecules. In this approach, a functional group on the substrate coordinates to a metal catalyst (e.g., Pd, Cu, Rh), delivering the catalyst to a specific C-H bond, typically in the ortho position.[12][13] This strategy enables the halogenation of otherwise unreactive C-H bonds with high predictability.

Copper-catalyzed systems, in particular, have gained prominence due to the metal's low cost and versatile reactivity.[12] The mechanism often involves a single electron transfer (SET) process, where the Cu(II) catalyst oxidizes the arene to a radical cation, facilitating the C-H cleavage and subsequent halogenation.[12]

Site-Selective Cross-Coupling of Polyhalogenated Arenes

For drug discovery, it is often desirable to start with a polyhalogenated scaffold and selectively functionalize one halogen at a time.[1][14] This presents a significant challenge when the halogen atoms are identical. Site-selectivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) is governed by the kinetics of the oxidative addition step, which is the turnover-limiting step in most catalytic cycles.[1][15]

Factors Influencing Site-Selectivity:

-

Electronic Effects: Oxidative addition occurs preferentially at the most electron-deficient C-X bond. Therefore, carbons bearing electron-withdrawing groups or located at positions with lower electron density in a heteroaromatic system will react first.[1]

-

Steric Hindrance: Less sterically hindered C-X bonds are more accessible to the bulky metal catalyst and will react faster.

-

Ligand Control: The choice of ligand on the metal catalyst can dramatically influence selectivity by modifying the steric and electronic properties of the catalytic center.[14]

Caption: General catalytic cycle for cross-coupling reactions.

By carefully tuning the reaction conditions (catalyst, ligand, solvent, and temperature), chemists can achieve remarkable control over which halogen on a polyhalogenated scaffold reacts, enabling the stepwise and divergent synthesis of complex molecular libraries.[14][15]

Data Summary: A Comparative Overview

| Method | Typical Reagents | Catalyst | Key Advantage | Key Limitation | Regioselectivity |

| Electrophilic Aromatic Substitution | X₂ (Cl₂, Br₂) | Lewis Acid (FeX₃, AlX₃) | Inexpensive, scalable | Often poor regioselectivity, harsh conditions | Electronically controlled (ortho/para vs. meta) |

| Sandmeyer Reaction | NaNO₂, HX; CuX | Copper(I) Salt | Access to unique isomers via anilines | Limited to amines, diazonium salts can be unstable | Determined by position of the starting amine |

| C-H Halogenation | NXS, Acyl Halides | Pd, Cu, Rh, etc. | High regioselectivity, functional group tolerance | Requires a directing group, catalyst cost | Directed by coordinating group (often ortho) |

| Site-Selective Cross-Coupling | Boronic acids, organostannanes | Pd, Ni | Stepwise functionalization of polyhaloarenes | Requires careful optimization of conditions | Controlled by electronics, sterics, and ligands |

| NXS = N-halosuccinimide |

Safety: A Non-Negotiable Pillar of Synthesis

The synthesis of polyhalogenated compounds involves reagents that are toxic, corrosive, and environmentally hazardous. A rigorous adherence to safety protocols is paramount.

Core Safety Directives:

-

Engineering Controls: All manipulations of halogenating agents (e.g., Br₂, Cl₂, N-halosuccinimides) and halogenated solvents must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[16][17]

-

Personal Protective Equipment (PPE): At a minimum, ANSI-approved chemical splash goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves are mandatory.[17] For many halogenated solvents like methylene chloride, double-gloving with nitrile gloves is recommended due to poor compatibility.[16] Always consult a glove compatibility chart.[16]

-

Spill Management: Laboratories must be equipped with spill kits containing absorbent materials.[17] For small spills, trained personnel can absorb the material, place it in a sealed container, and label it for hazardous waste disposal.[16]

-

Waste Disposal: Halogenated and non-halogenated waste streams must be segregated.[18] Halogenated waste is more costly to dispose of and can be incompatible with other chemical wastes.[18]

-

First Aid: Ensure immediate access to an eyewash station and safety shower. In case of skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[19] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[19]

Conclusion

The synthesis of polyhalogenated aromatic scaffolds is a dynamic field that continues to evolve. While classical methods remain relevant for large-scale and straightforward syntheses, the demand for molecular complexity and precision in drug discovery has driven the development of sophisticated transition-metal-catalyzed reactions. These modern methods provide the fine control necessary to unlock the full potential of halogenation as a tool for molecular design. By understanding the underlying mechanisms and judiciously selecting the appropriate synthetic strategy, researchers can efficiently construct novel polyhalogenated scaffolds to probe biological systems and develop next-generation materials and therapeutics.

References

- Wikipedia.

- Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18).

- Palani, V., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.

- Chemistry LibreTexts. (2019, June 5). 18.

- University of Washington. Halogenated Solvents. Environmental Health & Safety.

- Kaur, N., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Wikipedia. Sandmeyer reaction.

- Beilstein Journals.

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.

- eScholarship. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- TutorChase.

- MIT.

- BYJU'S. Sandmeyer Reaction Mechanism.

- Technic Inc. (2020, April 29).

- BYJU'S. Electrophilic Substitution Reaction Mechanism.

- Interactive Learning Paradigms, Incorpor

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Yang, Y., et al.

- ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

-

Xu, J., et al. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use . MDPI. [Link]

- ResearchGate. (2021, August). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Wencel-Delord, J., & Glorius, F. Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.

- PharmaBlock. Application of Scaffold Hopping in Drug Discovery.

- MDPI.

- Itami, K., et al.

- Kumaresan, S., et al. Scaffold Hopping in Drug Discovery. Current Research & Information on Pharmaceutical Sciences (CRIPS).

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theorango.com [theorango.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. tutorchase.com [tutorchase.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. BJOC - C–H bond halogenation catalyzed or mediated by copper: an overview [beilstein-journals.org]

- 13. Transition Metals Catalyzed Direct C-H Chalcogenation of Arenes and Heteroarenes | Bentham Science [benthamscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. escholarship.org [escholarship.org]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. The MSDS HyperGlossary: Halogen [ilpi.com]

- 19. clientzacloncom.blob.core.windows.net [clientzacloncom.blob.core.windows.net]

The Strategic Utility of 5-Bromo-4-chloro-2-iodotoluene in Modern Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the demand for complex, highly functionalized molecules necessitates a toolkit of versatile and selectively reactive building blocks. 5-Bromo-4-chloro-2-iodotoluene has emerged as a cornerstone intermediate, particularly in the realms of pharmaceutical and materials science research. Its tri-halogenated structure is not a simple redundancy but a sophisticated design that allows for programmed, sequential chemical modifications. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental insights and protocols are provided to empower researchers in leveraging the unique reactivity of this compound for the efficient construction of intricate molecular architectures.

Introduction: The Rationale for a Tri-Halogenated Toluene Scaffold

Polyhalogenated aromatic compounds are invaluable assets in contemporary organic synthesis. They serve as versatile platforms for the construction of complex molecular frameworks through sequential and regioselective functionalization. The strategic advantage of employing a scaffold like this compound lies in the differential reactivity of the three distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the propensity of the carbon-halogen bond to undergo oxidative addition follows a well-established trend: C-I > C-Br > C-Cl.[1][2] This predictable hierarchy is the cornerstone of its utility, enabling chemists to perform orthogonal reactions where one halogen can be selectively targeted while the others remain intact for subsequent transformations.

The iodine atom at the C-2 position is the most labile, making it the primary site for initial cross-coupling reactions under mild conditions. The bromine atom at C-5 offers an intermediate level of reactivity, providing a second, distinct handle for functionalization. Finally, the more robust chlorine atom at C-4 can be retained through the initial synthetic steps and addressed under more forcing reaction conditions, or left as a permanent substituent. This tiered reactivity profile makes this compound a prime candidate for the streamlined synthesis of tri-substituted toluene derivatives, which are key motifs in numerous biologically active compounds and advanced materials.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and origins is fundamental to its effective application.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1000578-03-9 | |

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.37 g/mol | |

| Appearance | Off-white to yellow solid | |

| Melting Point | 65-74 °C | |

| Boiling Point | ~303.7 °C at 760 mmHg (Predicted) | |

| Density | ~2.1 g/cm³ (Predicted) |

Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common synthetic route is outlined below:

Caption: Synthetic route to this compound.

The synthesis commences with the nitration of 4-chlorotoluene. The subsequent reduction of the nitro group yields 4-chloro-2-aminotoluene. This amine is then converted to a diazonium salt, which undergoes a Sandmeyer reaction with a source of iodide to install the iodine at the C-2 position. The final step is a regioselective electrophilic aromatic bromination, where the directing effects of the existing substituents guide the bromine to the C-5 position.

Strategic Application in Sequential Cross-Coupling Reactions

The true value of this compound is realized in its application as a substrate for sequential palladium-catalyzed cross-coupling reactions. This allows for the controlled and directional synthesis of complex multi-substituted aromatic compounds.

Caption: General workflow for sequential cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction's tolerance of a wide range of functional groups makes it particularly suitable for complex molecule synthesis.

Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol is based on established procedures for selective cross-coupling of polyhalogenated aromatics.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Reaction: Heat the mixture to a temperature of 80-90 °C and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically within 4-12 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The resulting 2-aryl-5-bromo-4-chlorotoluene can then be subjected to a second Suzuki-Miyaura coupling under slightly more forcing conditions to functionalize the C-5 position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are important intermediates in drug discovery and materials science.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol: Selective Sonogashira Coupling at the C-2 Position

This protocol is adapted from standard Sonogashira coupling procedures.

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).

-

Inert Atmosphere: Evacuate the tube and backfill with argon.

-

Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of DMF and an amine base. Then, add the terminal alkyne (1.1-1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-8 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst salts.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The residue is then purified by flash chromatography.

The resulting 2-alkynyl-5-bromo-4-chlorotoluene is a valuable intermediate for further diversification, for instance, through a subsequent coupling reaction at the C-5 position.

Heck Coupling: Vinylation of the Aromatic Core

The Heck reaction provides a means to form C-C bonds between the aryl halide and an alkene, leading to substituted styrenyl compounds. While specific protocols for this compound are less commonly reported, the principles of reactivity suggest that selective vinylation at the C-2 iodo position is feasible under standard Heck conditions. This would typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a polar aprotic solvent.

Applications in Drug Discovery and Materials Science

The multi-functional nature of this compound makes it an attractive starting material for the synthesis of a diverse range of complex molecules.

-

Pharmaceutical Synthesis: The ability to introduce three different substituents in a controlled manner allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The resulting tri-substituted toluene scaffolds are found in a variety of therapeutic agents.

-

Agrochemical Development: Similar to medicinal chemistry, the synthesis of novel herbicides, insecticides, and fungicides often relies on highly functionalized aromatic cores to achieve the desired biological activity and selectivity.

-

Materials Science: Poly-substituted aromatic compounds are precursors to advanced materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sequential functionalization of this compound allows for the precise tuning of the electronic and photophysical properties of the resulting materials.

Conclusion

This compound is a powerful and versatile synthetic building block that offers a strategic advantage in the synthesis of complex, multi-substituted aromatic compounds. The differential reactivity of its three halogen atoms enables a programmed and sequential approach to molecular construction, primarily through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can selectively functionalize the C-I, C-Br, and C-Cl bonds in a stepwise manner, providing efficient access to a wide array of novel molecules for applications in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and strategic applications, along with practical experimental insights to facilitate its use in the modern synthetic laboratory.

References

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

Sources

Stability and storage conditions for 5-Bromo-4-chloro-2-iodotoluene

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-4-chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a strategically substituted aromatic compound with significant potential as a building block in complex organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The distinct reactivity of its three halogen substituents allows for selective, sequential functionalization. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound, ensuring its integrity for research and development applications. The recommendations herein are synthesized from the known properties of aryl halides and related polysubstituted aromatic compounds.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 1000578-03-9, is a polysubstituted aromatic compound featuring three different halogen atoms (iodine, bromine, and chlorine) and a methyl group attached to a benzene ring. This unique substitution pattern makes it a highly valuable intermediate in synthetic chemistry. The differential reactivity of the carbon-halogen bonds—with the C-I bond being the most reactive, followed by C-Br, and then C-Cl—allows for regioselective cross-coupling and other substitution reactions.[1] This controlled, stepwise modification is crucial in the construction of complex molecular architectures.

Understanding the stability and proper storage of this compound is paramount to preserving its chemical integrity and ensuring the reliability and reproducibility of experimental outcomes. This guide provides the foundational knowledge required for its effective management in a laboratory setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1000578-03-9 | |

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.38 g/mol | |

| Melting Point | 65-74 °C | |

| Boiling Point (Predicted) | ~303.7 °C at 760 mmHg | |

| Density (Predicted) | ~2.1 g/cm³ | |

| Appearance | Solid (inferred from melting point) |

Chemical Stability and Potential Degradation Pathways

Aryl halides are generally stable compounds, but their stability can be influenced by factors such as light, heat, and the presence of certain reagents.[2] The stability of this compound is largely dictated by the reactivity of its carbon-halogen bonds.

Hierarchical Reactivity of Halogen Substituents

The carbon-iodine bond is the weakest and most reactive among the three carbon-halogen bonds in the molecule. This makes the iodine atom the most likely site for initial degradation or unintended reactions. The reactivity order is as follows:

C-I > C-Br > C-Cl

This differential reactivity is the very feature that makes the compound a valuable synthetic building block, particularly in palladium-catalyzed cross-coupling reactions.[1] However, it also highlights the primary pathway for potential degradation.

Potential Degradation Mechanisms

-